(4S)-4-butyl-L-glutamic acid is a derivative of L-glutamic acid, characterized by the addition of a butyl group at the fourth carbon position. Its molecular formula is C9H17NO4, and it has a molecular weight of approximately 203.24 g/mol . The compound features a chiral center at the fourth carbon, which is critical for its biological activity and interaction with various receptors in the body. The structure of (4S)-4-butyl-L-glutamic acid can be depicted as follows:
There is no scientific research available on the mechanism of action of (4S)-4-butyl-L-glutamic acid. Modified amino acids can have diverse functions depending on their structure. Some possibilities include:
(4S)-4-butyl-L-glutamic acid exhibits significant biological activity due to its structural similarity to L-glutamic acid, a key neurotransmitter in the central nervous system. Its biological activities include:
The synthesis of (4S)-4-butyl-L-glutamic acid can be achieved through several methods:
(4S)-4-butyl-L-glutamic acid has several potential applications:
Interaction studies involving (4S)-4-butyl-L-glutamic acid focus on its binding affinity and efficacy at various glutamate receptors. Key findings include:
Several compounds share structural similarities with (4S)-4-butyl-L-glutamic acid. A comparison highlights their uniqueness:
Compound Name | Structure Description | Biological Activity |
---|---|---|
L-Glutamic Acid | Standard amino acid without alkyl substitution | Major neurotransmitter |
3-Hydroxybutyric Acid | Hydroxy derivative of butyric acid | Neuroprotective effects |
(2S,3S)-3-Hydroxyglutamic Acid | Hydroxy derivative at C-3 | Selective agonist for mGluR1 |
N-Boc-Glutamic Acid | Protected form of glutamic acid | Used in peptide synthesis |
Each of these compounds exhibits distinct biological activities and receptor affinities, making (4S)-4-butyl-L-glutamic acid unique due to its specific modifications and resultant pharmacological properties.